4-Amino-2,2,6,6-tetramethylpiperidin-1-ol
Overview
Description
4-Amino-2,2,6,6-tetramethylpiperidin-1-ol is an organic compound classified as a diamine. It is a colorless oily liquid and serves as an intermediate in various chemical processes . The compound is known for its stability and unique structure, which makes it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2,2,6,6-tetramethylpiperidin-1-ol can be synthesized through several methods. One common approach involves the conjugate addition reaction of ammonia to phorone, followed by a reduction process . Another method includes the substitution reaction of acryloyl chloride with 4-acrylamido-2,2,6,6-tetramethylpiperidine .
Industrial Production Methods
In industrial settings, the compound is often produced using large-scale chemical reactors where controlled conditions of temperature and pressure are maintained to ensure high yield and purity. The process typically involves the use of catalysts and solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2,6,6-tetramethylpiperidin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidants such as oxone.
Reduction: It can be reduced using standard reducing agents.
Substitution: The compound can participate in substitution reactions, particularly with acryloyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and acryloyl chloride. The reactions are typically carried out under controlled conditions of temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further chemical synthesis and industrial applications .
Scientific Research Applications
4-Amino-2,2,6,6-tetramethylpiperidin-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2,2,6,6-tetramethylpiperidin-1-ol involves its interaction with various molecular targets and pathways. The compound acts as a stabilizer by interacting with reactive species and preventing degradation of the target molecules. It also participates in chemical reactions that modify the structure and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Used in the preparation of various chemical compounds and as a stabilizer.
4-Amino-TEMPO: A free radical used in various chemical reactions.
Uniqueness
4-Amino-2,2,6,6-tetramethylpiperidin-1-ol is unique due to its specific structure, which provides stability and reactivity in various chemical processes. Its ability to act as a stabilizer and participate in multiple types of reactions makes it valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSOUYKQIUYGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76462-91-4, 14691-88-4 | |
Record name | Tempamine H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076462914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tempamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TEMPAMINE H | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72A7PZ2DJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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